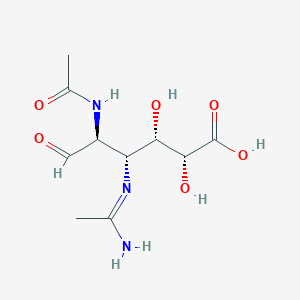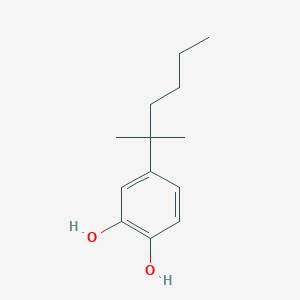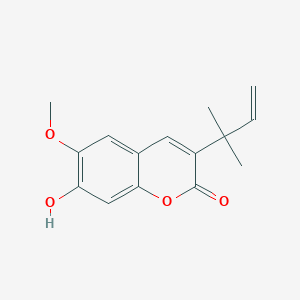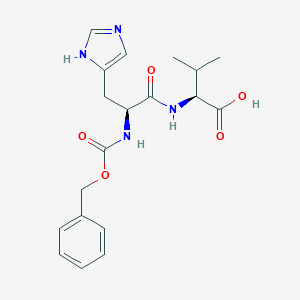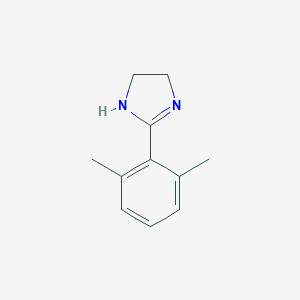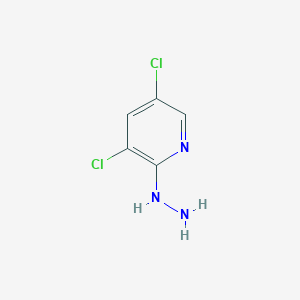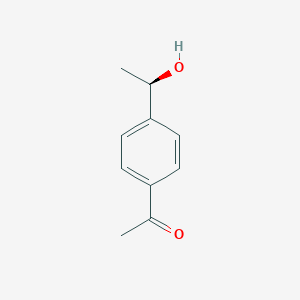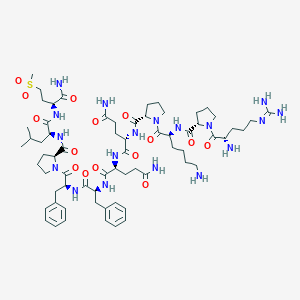
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane, also known as PTMC, is a synthetic compound that belongs to the class of chromanes. PTMC has been widely studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane involves its binding to the dopamine transporter. This compound has been shown to bind to the transporter with high affinity, which results in the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. One of the most significant effects of this compound is its ability to increase dopamine levels in the brain. This can have a positive effect on mood, behavior, and cognitive function. This compound has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of using 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of the dopamine transporter in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for research on 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane. One area of research is focused on the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is focused on the development of new synthetic methods for the production of this compound and related compounds. Additionally, research is needed to further understand the biochemical and physiological effects of this compound and to explore its potential use in other scientific research applications.
合成方法
The synthesis of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane involves a multi-step process that begins with the reaction of 2,2,5,8-tetramethylchromane with 3-picoline in the presence of a catalyst. This reaction produces the intermediate product, 6-(3-picolyloxy)-2,2,5,8-tetramethylchromane. The intermediate product is then treated with hydrogen gas in the presence of palladium on carbon to yield this compound.
科学研究应用
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain. This makes this compound a potential candidate for the development of drugs that can treat disorders such as Parkinson's disease and schizophrenia.
属性
CAS 编号 |
100748-03-6 |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
2,2,5,8-tetramethyl-N-(pyridin-3-ylmethyl)-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C19H24N2O/c1-13-10-17(21-12-15-6-5-9-20-11-15)14(2)16-7-8-19(3,4)22-18(13)16/h5-6,9-11,21H,7-8,12H2,1-4H3 |
InChI 键 |
OIIWPPPLNHNQDE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)C)C)NCC3=CN=CC=C3 |
规范 SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)C)C)NCC3=CN=CC=C3 |
其他 CAS 编号 |
100748-03-6 |
同义词 |
6-(3-picolyl)amino-2,2,5,8-tetramethylchromane PATMC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



